(Thr4,Gly7)-Oxytocin (CAS: 60786-59-6), commonly abbreviated as TG-OT, is a synthetic nonapeptide analogue of the native hormone oxytocin. By strategically substituting glutamine with threonine at position 4 and proline with glycine at position 7, this engineered peptide achieves an exceptionally specific binding profile for the Oxytocin Receptor (OTR) [1]. In laboratory procurement and assay design, TG-OT serves as the definitive baseline material for isolating OTR-mediated pathways. These precise structural modifications preserve high-affinity OTR binding while drastically reducing the cross-reactivity with vasopressin receptors (V1a, V1b, and V2) that typically confounds experimental reproducibility when using native oxytocin [2].
Substituting (Thr4,Gly7)-Oxytocin with generic native oxytocin introduces critical experimental artifacts in tissues that co-express oxytocin and vasopressin receptors, such as the central nervous system, renal collecting ducts, and vascular smooth muscle [1]. Native oxytocin is pharmacologically promiscuous, binding to V1a, V1b, and V2 receptors with sufficient affinity to trigger off-target intracellular calcium mobilization, vasoconstriction, and antidiuretic signaling [2]. For procurement teams and assay developers, utilizing generic oxytocin means that downstream physiological responses cannot be definitively attributed to the OTR, leading to noisy data and failed validation steps. Procuring the highly selective TG-OT eliminates this vasopressin-receptor cross-talk, ensuring that observed neuromodulatory or contractile effects are strictly OTR-dependent.
Native oxytocin exhibits significant cross-reactivity, binding to both OTR and vasopressin receptors with overlapping affinities, which compromises assay reproducibility. In contrast, (Thr4,Gly7)-Oxytocin has been engineered to possess remarkable OTR-versus-V1aR/V1bR selectivity. In rodent models, TG-OT demonstrates a multi-log higher affinity and coupling efficiency for the OTR compared to V1a and V1b receptors, effectively isolating the Gq-mediated OTR pathway [1]. This extreme selectivity prevents the confounding antidiuretic and vasoconstrictive effects associated with vasopressin receptor activation, providing a much cleaner baseline for high-throughput screening [2].
| Evidence Dimension | Receptor Binding Affinity and Assay Selectivity |
| Target Compound Data | (Thr4,Gly7)-Oxytocin exhibits highly selective OTR binding with negligible V1a/V2 activation at standard working concentrations. |
| Comparator Or Baseline | Native Oxytocin (binds OTR, V1a, and V1b with overlapping affinities, causing off-target noise). |
| Quantified Difference | TG-OT provides orders-of-magnitude greater OTR-to-Vasopressin receptor selectivity in rodent assays compared to native oxytocin. |
| Conditions | In vitro radioligand binding and functional Gq-coupling assays in rodent receptor models. |
Procuring TG-OT is essential for assay developers who must definitively isolate OTR-mediated signaling without off-target vasopressin receptor interference.
When evaluating in vivo physiological responses, such as the milk ejection reflex in lactating models, peptide and non-peptide OTR agonists show vastly different potencies, directly impacting procurement volumes and dosing workflows. In a quantitative assay of oxytocin-induced milk ejection in mice, (Thr4,Gly7)-Oxytocin demonstrated a specific activity of 976 U/mg [1]. In direct comparison, the non-peptide OTR agonist WAY 267464 exhibited a specific activity of only 6.87 U/mg under identical conditions [1]. This massive discrepancy highlights the superior physiological efficacy and material efficiency of the peptide analogue.
| Evidence Dimension | Specific Biological Activity (Milk Ejection Potency) |
| Target Compound Data | 976 U/mg specific activity. |
| Comparator Or Baseline | WAY 267464 (Non-peptide agonist) at 6.87 U/mg specific activity. |
| Quantified Difference | (Thr4,Gly7)-Oxytocin is over 140 times more potent in specific activity than the benchmark non-peptide agonist WAY 267464. |
| Conditions | In vivo quantitative milk ejection assay in anesthetized lactating mice following systemic administration. |
Buyers conducting in vivo physiological models should prioritize TG-OT over non-peptide alternatives to ensure high-potency, reliable receptor activation at significantly lower material doses.
(Thr4,Gly7)-Oxytocin is utilized as a precise quantitative tool for measuring OTR-dependent neuronal excitability, offering superior signal-to-noise ratios compared to non-selective agonists. In patch-clamp recordings, application of 1 µM TG-OT for 1 minute reliably evokes a specific inward current of 5.9 pA in paraventricular thalamus (PVT) neurons . Furthermore, it consistently increases the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) by activating TRPV1 channels and depressing K+ channels . This predictable, quantifiable electrophysiological response makes it superior to native oxytocin, which triggers noisy, multi-receptor currents.
| Evidence Dimension | Evoked Inward Current (Signal Reproducibility) |
| Target Compound Data | 5.9 pA inward current at 1 µM concentration. |
| Comparator Or Baseline | Native oxytocin (causes mixed V1a/OTR currents and variable baseline noise). |
| Quantified Difference | Provides a clean, isolated 5.9 pA OTR-specific inward current without V1a-mediated electrophysiological noise. |
| Conditions | In vitro patch-clamp recordings of paraventricular thalamus (PVT) and subicular neurons. |
For neuroscientists and electrophysiologists, TG-OT offers a reproducible, noise-free standard for calibrating OTR-specific synaptic responses, reducing the need for repeated validation experiments.
Because native oxytocin cross-reacts with vasopressin receptors in the brain, (Thr4,Gly7)-Oxytocin is the mandatory procurement choice for mapping OTR-specific neural circuits, such as those governing social behavior, anxiety, and synaptic plasticity in the hippocampus and paraventricular thalamus [1].
Leveraging its exceptionally high specific activity (976 U/mg), TG-OT is ideal for in vivo physiological studies of the milk ejection reflex and uterine contractility, outperforming non-peptide agonists like WAY 267464 in dose-response reliability and material efficiency [2].
In competitive radioligand binding assays and high-throughput screening for new tocolytic agents or psychiatric drugs, TG-OT serves as the definitive positive control to establish baseline OTR binding affinity and Gq-protein coupling efficiency without V1a/V2 interference [3].